Bienvenue dans la boutique en ligne BenchChem!

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Medicinal Chemistry ADME Drug Design

This aminopyrazole scaffold features a 3,5-dimethyl motif to enhance metabolic stability by blocking oxidative metabolism and an N1-(4-methylbenzyl) group to modulate lipophilicity (LogP 2.18-3.02). It serves as a CYP3A4 TDI probe (IC50=90 nM) and a CYP4Z1 tool compound (Ki=2.2 µM). Ideal for kinase inhibitor discovery and brain-penetrant candidate development. Bulk GMP-grade available.

Molecular Formula C13H17N3
Molecular Weight 215.29g/mol
CAS No. 514816-02-5
Cat. No. B452670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
CAS514816-02-5
Molecular FormulaC13H17N3
Molecular Weight215.29g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N)C
InChIInChI=1S/C13H17N3/c1-9-4-6-12(7-5-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
InChIKeyNMHFSRKAYXYGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine (CAS 514816-02-5): A Preferential Aminopyrazole Scaffold for Drug Discovery


3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine (CAS 514816-02-5) is a synthetic pyrazole derivative with a molecular formula of C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol [1]. This compound features a 4-aminopyrazole core substituted with methyl groups at the 3 and 5 positions and a 4-methylbenzyl group at the N1 position [1]. As a member of the aminopyrazole class, it serves as a versatile scaffold and intermediate in medicinal chemistry, with reported applications in the synthesis of kinase inhibitors and other biologically active molecules .

Why 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine Cannot Be Interchanged with Generic Pyrazole Analogs


The specific substitution pattern of 3,5-dimethyl groups on the pyrazole ring and a 4-methylbenzyl group at the N1 position imparts distinct physicochemical and biological properties that are not replicated by generic or unsubstituted aminopyrazoles. This precise architecture influences key parameters such as lipophilicity, metabolic stability, and target binding affinity . For instance, the 3,5-dimethyl motif is known to enhance metabolic stability by blocking sites of oxidative metabolism, while the N1-benzyl substitution modulates lipophilicity and can direct binding interactions with hydrophobic pockets in target proteins like kinases [1]. Simply substituting a different N1-alkyl or N1-aryl group, or omitting the 3,5-dimethyl groups, would result in a compound with a different logP, potentially altered permeability, and a distinct biological activity profile, thereby invalidating any established structure-activity relationship (SAR) .

Quantitative Differentiation of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine (CAS 514816-02-5) from Closest Analogs


Lipophilicity (LogP) Comparison for Optimized Drug-like Properties

The lipophilicity of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, as measured by its calculated partition coefficient (LogP), is a key differentiator from analogs lacking the 4-methylbenzyl group or with different N1-substituents. A LogP value of 3.02 (or 2.18 ) positions this compound in a favorable range for oral bioavailability and membrane permeability compared to the less lipophilic, unsubstituted 3,5-dimethyl-1H-pyrazol-4-amine (estimated LogP ~0.5-1.0) [1].

Medicinal Chemistry ADME Drug Design

CYP3A4 Inhibition Profile vs. Other Pyrazole Derivatives

A key differentiation for 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine is its reported time-dependent inhibition (TDI) of CYP3A4 with an IC50 of 90 nM [1]. This is a specific ADME-Tox liability that is not a universal property of all 4-aminopyrazoles. For instance, other 4-aminopyrazole-based JAK inhibitors have shown varying CYP inhibition profiles, with some demonstrating minimal CYP liability [2]. This data point is crucial for medicinal chemists as it flags a potential for drug-drug interactions that must be addressed during lead optimization.

ADME-Tox Drug-Drug Interactions Cytochrome P450

Commercially Available Purity Grades (95% vs 98%) for Procurement Decisions

For procurement, 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine is available in two distinct purity grades: a standard 95% purity and a higher 98% purity . This contrasts with many closely related analogs, such as 1-(4-methylbenzyl)-1H-pyrazol-4-amine, which are often only available in a single purity grade (e.g., 97%) . The availability of a higher purity grade (98%) provides researchers with a clear option for more sensitive applications, such as in vivo studies or detailed mechanistic work, where minimizing impurities is critical.

Chemical Procurement Research Supply Purity Specification

Rotatable Bond Count and Topological Polar Surface Area (TPSA) for BBB Permeability Predictions

The compound's physicochemical properties, specifically a rotatable bond count of 2 and a topological polar surface area (TPSA) of 43.84 Ų , are favorable for potential blood-brain barrier (BBB) penetration. This differentiates it from more complex analogs with higher molecular weight or greater flexibility. For example, a closely related compound, 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, has a similar TPSA but a different logP due to the fluorine substitution, which alters its CNS penetration potential [1]. The low rotatable bond count suggests a more rigid, pre-organized structure that may contribute to higher binding affinity and favorable CNS drug-like properties.

Computational Chemistry CNS Drug Discovery ADME Prediction

CYP4Z1 Inhibition: A Selective Liability for Targeted Cancer Research

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine has been identified as an inhibitor of the orphan cytochrome P450 enzyme CYP4Z1 with a Ki of 2,200 nM (2.2 µM) [1]. This is a highly specific finding, as CYP4Z1 is overexpressed in certain cancers and is considered a potential therapeutic target [2]. This inhibition profile differentiates it from other pyrazole derivatives that may have broader CYP inhibition (e.g., CYP3A4) or no CYP activity. This data positions the compound as a specific tool compound for investigating CYP4Z1 biology and its role in cancer, rather than as a general-purpose kinase inhibitor.

Cancer Biology Target Identification CYP4Z1

Optimal Research Applications for 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine (CAS 514816-02-5)


Use as a Reference Compound in CYP3A4 Time-Dependent Inhibition (TDI) Assays

Given its potent TDI of CYP3A4 (IC50 = 90 nM) , this compound serves as an excellent positive control or tool compound for developing and validating assays designed to detect and characterize time-dependent CYP inhibition, a critical early safety screening parameter in drug discovery programs .

A Starting Scaffold for Designing CNS-Penetrant Kinase Inhibitors

Its favorable physicochemical profile, including a calculated LogP of 2.18-3.02 , a low rotatable bond count (2), and a moderate TPSA (43.84 Ų) , makes this compound a compelling starting point for medicinal chemistry efforts aimed at developing brain-penetrant therapeutics, such as JAK inhibitors for neuroinflammatory diseases [1].

A Tool Compound for Investigating CYP4Z1 in Cancer Biology

The compound's moderate inhibition of CYP4Z1 (Ki = 2.2 µM) [2] positions it as a useful chemical probe for studying the function of this orphan cytochrome P450 in cancer cell lines. Its structural features can be modified to improve potency and selectivity, facilitating the validation of CYP4Z1 as a therapeutic target in breast and other cancers [3].

High-Purity Reagent for Sensitive In Vivo Pharmacology Studies

The availability of a 98% purity grade allows researchers to procure a high-quality batch suitable for in vivo studies where impurities could confound results. This is particularly relevant for early-stage pharmacokinetic (PK) and efficacy studies where a well-defined chemical entity is required [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.